molecular formula C37H35ClN4O2 B14496064 Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl- CAS No. 63957-61-9

Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-

Cat. No.: B14496064
CAS No.: 63957-61-9
M. Wt: 603.1 g/mol
InChI Key: KAXXSZSUIBJXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,2’-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl- is a complex organic compound characterized by its phenolic structure and azo linkages

Preparation Methods

The synthesis of Phenol, 2,2’-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl- typically involves multiple steps:

    Formation of the azo compound: This step involves the reaction of 2,5-dimethyl-4-aminophenol with nitrous acid to form the corresponding diazonium salt. This salt is then coupled with 2-chlorobenzaldehyde to form the azo compound.

    Condensation reaction: The azo compound undergoes a condensation reaction with 2,2’-methylenebisphenol under acidic conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Phenol, 2,2’-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl- undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the cleavage of azo linkages to form amines.

    Substitution: Electrophilic substitution reactions can occur at the phenolic rings, especially in the presence of halogens or nitro groups, leading to the formation of substituted derivatives.

Scientific Research Applications

Phenol, 2,2’-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It is used in the production of dyes, pigments, and polymers due to its stable azo linkages and phenolic structure.

Mechanism of Action

The mechanism of action of Phenol, 2,2’-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The azo linkages can undergo reduction to form amines, which can then interact with biological molecules. The phenolic groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Phenol, 2,2’-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl- can be compared with other similar compounds such as:

    Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: This compound is also a phenolic compound with methylene linkages but lacks the azo groups.

    Phenol, 2,5-dimethyl-: A simpler phenolic compound with fewer substituents and no azo linkages.

    Dichlorophen: A phenolic compound with chlorine substituents but no azo linkages.

The uniqueness of Phenol, 2,2’-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl- lies in its combination of phenolic and azo functionalities, which confer specific chemical and biological properties.

Properties

CAS No.

63957-61-9

Molecular Formula

C37H35ClN4O2

Molecular Weight

603.1 g/mol

IUPAC Name

2-[[4-[(2-chlorophenyl)-[4-[(2-hydroxy-5-methylphenyl)diazenyl]-2,5-dimethylphenyl]methyl]-2,5-dimethylphenyl]diazenyl]-4-methylphenol

InChI

InChI=1S/C37H35ClN4O2/c1-21-11-13-35(43)33(15-21)41-39-31-19-23(3)28(17-25(31)5)37(27-9-7-8-10-30(27)38)29-18-26(6)32(20-24(29)4)40-42-34-16-22(2)12-14-36(34)44/h7-20,37,43-44H,1-6H3

InChI Key

KAXXSZSUIBJXTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2C)C(C3=CC=CC=C3Cl)C4=C(C=C(C(=C4)C)N=NC5=C(C=CC(=C5)C)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.